4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring. The presence of a fluorophenyl group and a hydroxyl group adds to its unique chemical structure. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, with glacial acetic acid as a catalyst, can be refluxed to yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-1H-pyrazol-3-amine: Another fluorophenyl-substituted pyrazole with different biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole core but different ring fusion, used as a CDK2 inhibitor.
Uniqueness
4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its fused ring structure and the presence of both a fluorophenyl group and a hydroxyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H12FN3O |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C12H12FN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3 |
InChI Key |
BLKKOIBYZMBORA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.